![molecular formula C11H19NO5 B2981290 (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid CAS No. 1386457-97-1](/img/structure/B2981290.png)
(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl group . This group is known to have large applications in synthetic organic chemistry .
Synthesis Analysis
The synthesis of compounds with a tert-butoxycarbonyl group, such as “this compound”, can be achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .Molecular Structure Analysis
The tert-butoxycarbonyl group in the compound has a molecular formula of C5H9O2 . It is a protecting group that is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .Chemical Reactions Analysis
The tert-butoxycarbonyl group plays a significant role in the chemical reactions of the compound. It is used as a protecting group in the synthesis of amines and their derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are influenced by the tert-butoxycarbonyl group. This group has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .Wissenschaftliche Forschungsanwendungen
Synthesis and Building Blocks
The chemical compound (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid and its derivatives are pivotal in the synthesis of enantiomerically pure compounds (EPCs). For instance, Zimmermann and Seebach (1987) illustrated the preparation of novel electrophilic building blocks through brominations of cyclic acetals derived from α-amino and β-hydroxy acids. These products serve as intermediates for the synthesis of chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid, highlighting the compound's role in producing EPCs [J. Zimmermann, D. Seebach, 1987].
Crystal Structure and Stereoselectivity
The study of the crystal structure and computational analysis further contributes to understanding the stereoselectivity in synthesis, as shown by Jagtap et al. (2016). They explored the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, demonstrating the impact of substituents on reaction time and yield. This research underlines the significance of this compound derivatives in stereoselective synthesis, providing a deeper insight into the structural basis of stereoselectivity [R. M. Jagtap, M. Rizvi, Yuvraj B Dangat, S. Pardeshi, 2016].
Precursors for Prodigiosin and Analogs
Wasserman et al. (2004) highlighted the use of the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid in reactions with singlet oxygen, yielding precursors for prodigiosin and its analogs. This demonstrates the compound's utility in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science [H. Wasserman, Mingde Xia, Jianji Wang, A. K. Petersen, Michael R. Jorgensen, Patricia Power, J. Parr, 2004].
Quantum Chemical Descriptors and Theoretical Exploration
Furthermore, the quantum chemical descriptors and theoretical exploration of experimental spectra using time-dependent density functional theory (DFT) offer insights into the electronic structure and reactivity parameters of newly synthesized compounds derived from this compound. This theoretical approach aids in predicting the behavior of these compounds in various chemical reactions, contributing to the development of novel synthetic methodologies [R. M. Jagtap, M. Rizvi, Yuvraj B Dangat, S. Pardeshi, 2016].
Wirkmechanismus
Zukünftige Richtungen
The future directions in the research and application of “(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid” could involve exploring more efficient and sustainable methods for the synthesis of compounds with a tert-butoxycarbonyl group . Additionally, the use of this group in the synthesis of a wider range of organic compounds could also be explored .
Eigenschaften
IUPAC Name |
(2S,3R)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHHOIMTQSCHFE-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2981211.png)
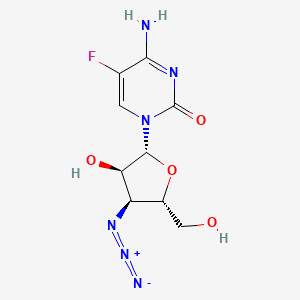

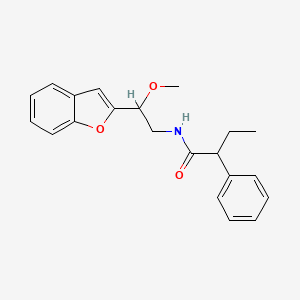
![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)


![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2981221.png)
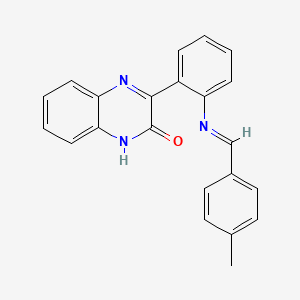
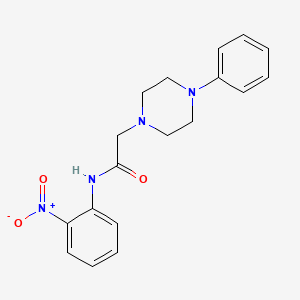
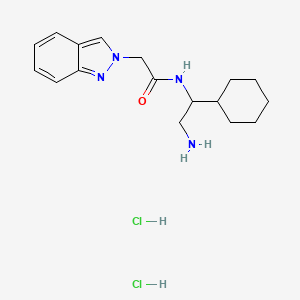

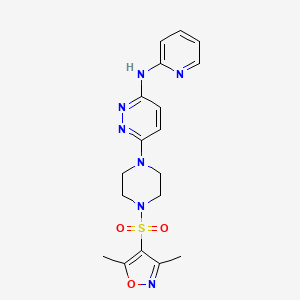
![(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2981229.png)
